molecular formula C8H8ClF3NOP B6184599 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine CAS No. 2680543-09-1

2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine

Cat. No. B6184599
CAS RN: 2680543-09-1
M. Wt: 257.6
InChI Key:
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Description

2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine (CTFP) is an organophosphorus compound that has been used in a variety of scientific applications. It is a colorless liquid that is soluble in organic solvents and has a low vapor pressure. Its chemical structure consists of a nitrogen atom with two chlorine atoms, one dimethylphosphoryl group, and one trifluoromethyl group. CTFP is a versatile compound with a wide range of applications in synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine has been used in a variety of scientific research applications, including medicinal chemistry and biochemistry. In medicinal chemistry, it has been used to synthesize various compounds for drug discovery and development. In biochemistry, it has been used to study the structure and function of proteins, as well as to study enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine is not well understood. However, it is believed to act as an inhibitor of enzymes, such as proteases and phosphatases. It has also been suggested that 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine may act as an agonist of certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of enzymes involved in signal transduction pathways. In vivo, it has been shown to cause an increase in the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, making it a viable option for lab experiments. Additionally, it is relatively stable and has a low vapor pressure, making it an ideal compound for use in experiments involving volatile compounds. However, it can be toxic if inhaled or ingested, so proper safety precautions should be taken when handling it.

Future Directions

The potential applications of 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine are still being explored. One possible future direction is the use of 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine in drug discovery and development. It could be used to synthesize novel compounds for the treatment of various diseases. Additionally, it could be used to study the structure and function of proteins, as well as to study enzyme-catalyzed reactions. Finally, it could be used to investigate the biochemical and physiological effects of various compounds, as well as to develop new methods of drug delivery.

Synthesis Methods

2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine can be synthesized using a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Stille reaction. The Mitsunobu reaction is the most commonly used method for synthesizing 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine, as it is a mild and efficient method. In this reaction, a nucleophile reacts with a phosphonate ester in the presence of a base, such as diisopropylethylamine (DIPEA), to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine involves the reaction of 2-chloro-4-hydroxy-6-(trifluoromethyl)pyridine with dimethylphosphoryl chloride in the presence of a base.", "Starting Materials": [ "2-chloro-4-hydroxy-6-(trifluoromethyl)pyridine", "dimethylphosphoryl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Add dimethylphosphoryl chloride dropwise to a solution of 2-chloro-4-hydroxy-6-(trifluoromethyl)pyridine in a suitable solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2680543-09-1

Product Name

2-chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine

Molecular Formula

C8H8ClF3NOP

Molecular Weight

257.6

Purity

95

Origin of Product

United States

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